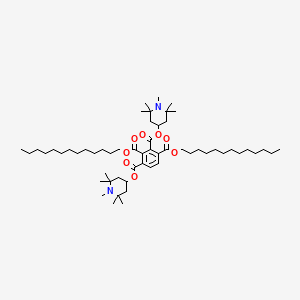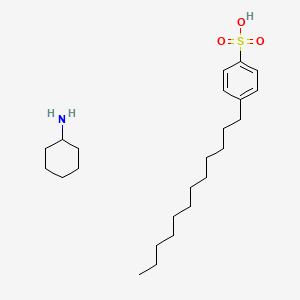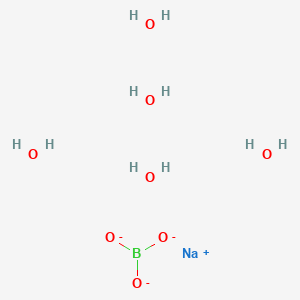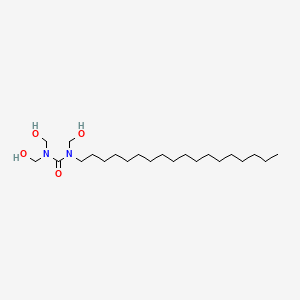
Trimethyloloctadecylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyloloctadecylurea is a synthetic organic compound known for its unique chemical structure and versatile applications It belongs to the class of urea derivatives, which are widely used in various industrial and scientific fields due to their stability and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethyloloctadecylurea can be synthesized through a multi-step process involving the reaction of octadecylamine with formaldehyde and urea. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Octadecylamine reacts with formaldehyde to form octadecylmethylolamine.
Step 2: Octadecylmethylolamine further reacts with urea to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as crystallization or distillation to remove impurities and obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethyloloctadecylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Trimethyloloctadecylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in drug delivery systems.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of trimethyloloctadecylurea involves its interaction with specific molecular targets and pathways. The compound’s urea core and functional groups allow it to bind to various biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Trimethylolpropane: Another multifunctional molecule with three hydroxyl groups, used in polymer chemistry.
Octadecylurea: A simpler urea derivative with an octadecyl chain, used in surfactants and emulsifiers.
Uniqueness: Trimethyloloctadecylurea is unique due to its combination of a urea core, three methylol groups, and a long octadecyl chain. This structure provides it with distinct properties and reactivity, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
37224-10-5 |
|---|---|
Formule moléculaire |
C22H46N2O4 |
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
1,1,3-tris(hydroxymethyl)-3-octadecylurea |
InChI |
InChI=1S/C22H46N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-25)22(28)24(20-26)21-27/h25-27H,2-21H2,1H3 |
Clé InChI |
WYFIXSDBJXLLNW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CO)C(=O)N(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






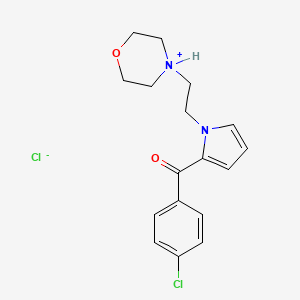

![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)
![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)

